Riluzole hydrochloride

Description

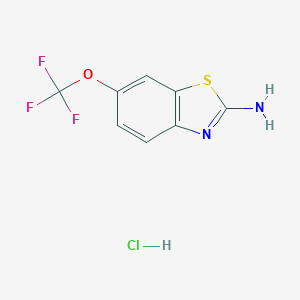

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAOELIJQRYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Foundational Neuroprotective Mechanisms of Riluzole Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Riluzole (2-amino-6-trifluoromethoxy benzothiazole) is a neuroprotective agent, first approved by the U.S. Food and Drug Administration (FDA) in 1995 for the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] While its clinical efficacy in extending survival for ALS patients is modest, the foundational research into its mechanisms of action has provided significant insights into the pathways of neuronal injury and protection.[1][4] This technical guide delves into the core molecular and cellular mechanisms underlying Riluzole's neuroprotective effects, summarizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the critical pathways and workflows. The primary mechanism of Riluzole is centered on the modulation of glutamatergic neurotransmission, a key pathway implicated in excitotoxic neuronal death in various neurodegenerative diseases and acute central nervous system (CNS) injuries.[5][6][7]

Core Mechanisms of Neuroprotective Action

Riluzole's neuroprotective profile is multifaceted, stemming from its ability to influence several key components of neuronal function, primarily aimed at reducing glutamate-induced excitotoxicity.[5][8]

1. Inhibition of Presynaptic Glutamate Release The most well-established mechanism of Riluzole is its ability to inhibit the release of glutamate from presynaptic terminals.[5][9][10] This action is primarily achieved through the blockade of voltage-gated sodium channels.[5][11]

-

Sodium Channel Blockade: Riluzole preferentially blocks persistent and tetrodotoxin-sensitive (TTX-sensitive) voltage-gated sodium channels, particularly those associated with damaged neurons.[2][12] By stabilizing the inactivated state of these channels, Riluzole reduces neuronal hyperexcitability and dampens the propagation of action potentials that trigger neurotransmitter release.[1][13] Some studies suggest its specific target is the α-subunit of the channel.[12] This leads to a significant reduction in the presynaptic release of glutamate.[5]

2. Modulation of Postsynaptic Glutamate Receptors Riluzole also acts on postsynaptic glutamate receptors, further mitigating excitotoxic downstream signaling. It has been shown to be a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) and kainate receptors.[2][5] By blocking these ionotropic receptors, Riluzole prevents the excessive influx of Ca²⁺ into the postsynaptic neuron, a critical step in the excitotoxic cascade that leads to mitochondrial dysfunction, activation of apoptotic pathways, and eventual cell death.[5][8]

3. Potentiation of Glutamate Uptake Several studies suggest that Riluzole can enhance the clearance of glutamate from the synaptic cleft by stimulating the activity of excitatory amino acid transporters (EAATs), such as EAAT1 and EAAT2 (also known as GLAST and GLT-1, respectively).[4][7][14] By facilitating the re-uptake of glutamate into glial cells, Riluzole helps to lower extracellular glutamate concentrations, thereby reducing receptor activation.[7]

4. Modulation of Other Ion Channels and Intracellular Signaling Beyond its primary effects on sodium channels and glutamate receptors, Riluzole influences other ion channels and signaling pathways that contribute to its overall neuroprotective profile.

-

Calcium and Potassium Channels: Riluzole can inhibit certain voltage-gated Ca²⁺ channels and modulate voltage-gated K⁺ channels, which helps to stabilize neuronal membranes and reduce overall excitability.[1][5][15]

-

Protein Kinase C (PKC) Inhibition: In some models, Riluzole has been shown to inhibit PKC, which can modulate presynaptic NMDA receptors that facilitate glutamate release.[16]

-

Cell Survival Pathways: Riluzole may activate intracellular signaling pathways involved in cellular survival and stress responses, such as the Akt pathway and the Heat Shock Factor 1 (HSF1) pathway, which can upregulate the expression of protective proteins like Brain-Derived Neurotrophic Factor (BDNF).[5][17]

Quantitative Data from Foundational Studies

The neuroprotective efficacy of Riluzole has been quantified across numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Neuroprotective Effects of Riluzole

| Experimental Model | Insult/Challenge | Riluzole Concentration | Key Quantitative Outcome | Reference |

| Rat Cortical Slices | Oxygen-Glucose Deprivation (Ischemia) | 10-100 µM | Prevented irreversible depression of field potential; Reduced number of dead cells. | [18] |

| Cultured Spinal Neurons | Glutamate Excitotoxicity | 0.1 - 1.0 µM | Dose-dependent inhibition of neuronal firing frequency. | [1] |

| Rat Primary Neuronal Culture | Glutamate (0-1 mM) + Glycine (50 µM) | 1 µM | Promoted cell survival under glutamate excitotoxic stress. | [19] |

| Crayfish Neuromuscular Junction | Glutamate (20 mM) | 50 µM | Prevented the loss of excitatory postsynaptic potentials (EPSPs). | [20] |

| Neonatal Rat Hypoglossal Motoneurons | Spontaneous Glutamatergic Currents | 10 µM | Fully inhibited persistent sodium current; Partially depressed Ca²⁺ current. | [16] |

Table 2: Summary of In Vivo Neuroprotective Effects of Riluzole

| Animal Model | Injury/Disease Model | Dosing Regimen | Key Quantitative Outcome(s) | Reference |

| SOD-1 G93A Transgenic Mouse | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Reduced persistent Na⁺ current by 46%. | [12] |

| Wistar Rats | Compressive Spinal Cord Injury (C7-T1) | 5 mg/kg IP (15 min post-injury) | Significantly enhanced residual tissue area and locomotor recovery. | [21] |

| Mongolian Gerbil | Global Cerebral Ischemia | 4-8 mg/kg IP (multiple doses) | Significantly reduced slow-wave EEG activity post-ischemia. | [22] |

| Fischer Rats | Focal Cerebral Ischemia (MCAO) | 8 mg/kg IP (30 min & 24.5h post-occlusion) | Significantly reduced the volume of infarcted cortex. | [22] |

| Rats | Cardiac Arrest-Induced Hypoxia | 4-12 mg/kg IP | Dose-dependently attenuated seizures; Prevented neuronal degeneration in hippocampus. | [13] |

| 6-OHDA Rat Model | Parkinson's Disease | 8 mg/kg (pre- and post-lesion) | Significantly reduced loss of tyrosine hydroxylase (TH) positive neurons. | [23] |

Table 3: Clinical Trial Data on Riluzole in ALS

| Study/Analysis | Patient Population | Dosing | Key Quantitative Outcome(s) | Reference |

| Cochrane Review (Meta-Analysis) | 1477 people with ALS | 100 mg/day | 9% gain in the probability of surviving one year; Prolongs median survival by 2-3 months. | [2][4] |

| Trial 1 | 155 patients (sporadic or familial ALS) | 50 mg twice daily | Extended median time to death or tracheostomy by ~3 months (532 vs 449 days). | [3] |

| Two RCTs (Meta-Analysis) | >1,100 patients with ALS | 50, 100, 200 mg/day | HR for survival 0.80 (p=0.013); Median survival difference of 1.7 months. | [24] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Protocol: Oxygen-Glucose Deprivation (OGD) in Organotypic Cortical Slices

This protocol is designed to model ischemic conditions in vitro to test the neuroprotective effects of compounds like Riluzole.[18]

-

Slice Preparation:

-

Wistar rats (15-20 days old) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).

-

Coronal cortical slices (400 µm thick) are cut using a vibratome.

-

Slices are transferred to an interface-type recording chamber and continuously perfused with oxygenated ACSF at 34°C for at least 1 hour to stabilize.

-

-

Electrophysiological Recording:

-

A stimulating electrode is placed in layer V of the cortex, and a recording electrode is placed in layer II/III to record cortico-cortical field potentials.

-

Stable baseline synaptic responses are recorded for 15-20 minutes.

-

-

OGD (Ischemic) Insult:

-

The perfusion medium is switched to an ACSF solution lacking glucose and bubbled with 95% N₂/5% CO₂.

-

This "ischemic" condition is maintained for 5 minutes.

-

After the insult, the perfusion is switched back to the standard oxygenated, glucose-containing ACSF for a 60-minute recovery period.

-

-

Riluzole Treatment:

-

In the treatment group, Riluzole (e.g., 50 µM) is added to the ACSF 20 minutes prior to the OGD insult and is maintained throughout the insult and recovery periods.

-

The control group receives the vehicle.

-

-

Assessment of Neuroprotection:

-

Electrophysiology: The amplitude of the field potential is measured throughout the experiment. Neuroprotection is quantified by the degree of recovery of the field potential amplitude in the Riluzole-treated group compared to the irreversible depression seen in the control group.

-

Histology: After the experiment, slices are incubated with Trypan Blue, a vital stain that enters and stains dead or dying cells. The number of stained cells in a defined cortical area is counted under a microscope to quantify neuronal death.

-

In Vivo Protocol: Compressive Spinal Cord Injury (SCI) in Rats

This protocol describes a common model to assess the neuroprotective and functional benefits of Riluzole following traumatic SCI.[21]

-

Animal Model and Surgery:

-

Adult Wistar rats are anesthetized (e.g., with isoflurane).

-

A laminectomy is performed at the C7-T1 vertebral level to expose the spinal cord.

-

A compressive SCI is induced using a modified aneurysm clip with a defined closing force, which is applied to the dura for a set period (e.g., 1 minute).

-

The clip is removed, and the muscles and skin are sutured closed.

-

-

Drug Administration:

-

Animals are randomly assigned to treatment groups.

-

The Riluzole group receives an intraperitoneal (IP) injection of Riluzole (e.g., 5 mg/kg) dissolved in a vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin) at a specific time point post-injury (e.g., 15 minutes).

-

The control group receives an IP injection of the vehicle only.

-

Subsequent doses may be administered over several days.[25]

-

-

Behavioral Assessment:

-

Functional neurological recovery is assessed weekly for a period of 6-7 weeks.

-

Locomotor function is scored using an open-field test like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, which evaluates hindlimb movements, coordination, and weight support.

-

-

Histological and Axonal Integrity Analysis (Endpoint):

-

At the end of the study period, animals are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

The spinal cord segment containing the injury epicenter is dissected.

-

Tissue Sparing: Cord sections are stained (e.g., with Luxol Fast Blue and H&E) to quantify the area of spared gray and white matter at the injury epicenter using digital morphometry.

-

Axonal Integrity: To assess the integrity of descending motor tracts, a retrograde tracer (e.g., Fluoro-Gold) is injected caudal to the injury site a week before the endpoint. The number of retrogradely labeled neurons in specific brain regions (e.g., the red nucleus) is then counted. An increase in labeled neurons in the Riluzole group indicates greater axonal preservation.

-

Conclusion

The foundational studies on Riluzole hydrochloride have firmly established it as a neuroprotective agent with a multifaceted mechanism of action. Its primary ability to inhibit presynaptic glutamate release through the blockade of voltage-gated sodium channels is complemented by its modulation of postsynaptic glutamate receptors, enhancement of glutamate uptake, and influence on other ion channels and intracellular survival pathways. This complex pharmacology, demonstrated across a range of in vitro and in vivo models of neuronal injury, underscores its role in mitigating excitotoxicity. While its clinical application has been largely confined to providing a modest survival benefit in ALS, the wealth of preclinical data continues to make Riluzole a critical reference compound for the development of new neuroprotective strategies and a valuable tool for dissecting the molecular pathways of neurodegeneration.

References

- 1. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riluzole - Wikipedia [en.wikipedia.org]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 6. Riluzole, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ovid.com [ovid.com]

- 10. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tribioscience.com [tribioscience.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Effect of riluzole on the neurological and neuropathological changes in an animal model of cardiac arrest-induced movement disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Riluzole blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dc.uthsc.edu [dc.uthsc.edu]

- 18. Neuroprotective effects of riluzole: an electrophysiological and histological analysis in an in vitro model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Drug Riluzole Amplifies the Heat Shock Factor 1 (HSF1)- and Glutamate Transporter 1 (GLT1)-dependent Cytoprotective Mechanisms for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preliminary evidence that riluzole protects against glutamate-induced excitotoxicity at the crayfish neuromuscular junction | Semantic Scholar [semanticscholar.org]

- 21. Evaluation of the neuroprotective effects of sodium channel blockers after spinal cord injury: improved behavioral and neuroanatomical recovery with riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective actions of riluzole in rodent models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dovepress.com [dovepress.com]

- 25. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

Riluzole Hydrochloride's Effect on Voltage-Gated Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between riluzole hydrochloride and voltage-gated sodium channels (VGSCs). Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), exerts a significant portion of its therapeutic effects through the modulation of these critical ion channels. This document details the mechanism of action, quantitative effects on various sodium channel subtypes, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: State-Dependent and Preferential Inhibition

Riluzole's primary effect on VGSCs is a state-dependent inhibition, demonstrating a significantly higher affinity for the inactivated state of the channel over the resting state.[1][2][3] This mechanism allows for a targeted modulation of neuronal excitability, as the drug preferentially affects neurons that are depolarized or firing at high frequencies, conditions often associated with pathological states.

A key aspect of riluzole's action is its preferential inhibition of the persistent sodium current (INaP) over the transient sodium current (INaT) at therapeutic concentrations.[4][5][6] The persistent sodium current, a small, non-inactivating current, plays a crucial role in setting the resting membrane potential and promoting repetitive firing. By selectively inhibiting INaP, riluzole can reduce neuronal hyperexcitability without significantly affecting the generation of action potentials under normal physiological conditions.

Recent studies have proposed a "non-blocking modulation" mechanism for riluzole.[6] This model suggests that riluzole can bind to the channel and stabilize the inactivated state without physically occluding the pore, thereby allosterically inhibiting channel function. This is in contrast to traditional local anesthetics that physically block the ion conduction pathway.

Quantitative Data on Riluzole's Effect on VGSC Subtypes

The following tables summarize the half-maximal inhibitory concentrations (IC50) of riluzole on various voltage-gated sodium channel subtypes and current types. It is critical to note that these values are highly dependent on the experimental conditions, particularly the holding potential and the frequency of stimulation, due to the state-dependent nature of riluzole's binding.

| Channel Subtype | Current Type | IC50 (µM) | Cell Type | Holding Potential | Stimulation Frequency | Reference |

| Nav1.4 | Tonic Block | 35.8 ± 4.2 | HEK293 | -120 mV | 0.1 Hz | [7] |

| Phasic Block | 29.8 ± 3.1 | HEK293 | -120 mV | 10 Hz | [7] | |

| Nav1.5 | Tonic Block | 2.3 | Cultured human skeletal muscle cells | -80 mV | Not specified | [8] |

| Nav1.7 | Tonic Block | 42.8 ± 11.2 | HEK293 | -120 mV | 0.1 Hz | [7] |

| Phasic Block | 23.1 ± 4.9 | HEK293 | -120 mV | 10 Hz | [7] | |

| TTX-S | Resting State | 90 | Rat DRG neurons | Not specified | Not specified | [1] |

| Inactivated State | 2 | Rat DRG neurons | Not specified | Not specified | [1] | |

| TTX-R | Resting State | 143 | Rat DRG neurons | Not specified | Not specified | [1] |

| Inactivated State | 3 | Rat DRG neurons | Not specified | Not specified | [1] |

| Current Type | IC50 (µM) | Cell Type | Experimental Conditions | Reference |

| Persistent (INaP) | 2 | Rat cortical neurons | Not specified | [4][6] |

| Persistent (INaP) | 4.1 | Injured rat DRG neurons | Not specified |

Note on other subtypes: Direct and comparable IC50 values for riluzole on Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.8, and Nav1.9 are not consistently available in the literature under standardized conditions. However, studies on TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) channels provide insights. Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7 are generally TTX-S, while Nav1.5, Nav1.8, and Nav1.9 are TTX-R. The differential block of TTX-S and TTX-R channels suggests subtype-specific interactions.[1] In silico docking studies have also suggested that riluzole interacts with key residues on the Nav1.6 channel.[9][10][11][12][13]

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the proposed mechanism of riluzole's interaction with voltage-gated sodium channels.

Experimental Protocols

The following section details a representative experimental protocol for determining the IC50 of riluzole on a specific VGSC subtype (e.g., Nav1.x) heterologously expressed in Human Embryonic Kidney (HEK293) cells using the whole-cell patch-clamp technique.

Experimental Workflow Diagram

Detailed Methodology: Whole-Cell Patch-Clamp Recording

-

Cell Culture and Transfection:

-

Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Co-transfect cells with plasmids encoding the desired human Nav1.x α-subunit and the human β1-subunit using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

-

24 hours post-transfection, plate the cells onto glass coverslips for electrophysiological recording. Recordings are typically performed 48-72 hours post-transfection.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH. The use of cesium salts helps to block endogenous potassium currents.

-

Riluzole Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the patch pipette and the membrane of a transfected cell (identified by fluorescence).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for pipette and whole-cell capacitance and series resistance.

-

-

Voltage-Clamp Protocol and Data Acquisition:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

To measure the tonic block, apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit the peak sodium current.

-

To measure the use-dependent (phasic) block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).[7][14]

-

Record currents in the absence (control) and presence of increasing concentrations of riluzole. Allow for stable current inhibition at each concentration before recording.

-

Acquire and digitize the current signals using an appropriate amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current for each riluzole concentration.

-

Normalize the peak current amplitude at each concentration to the control (drug-free) amplitude.

-

Plot the normalized current as a function of the riluzole concentration.

-

Fit the dose-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

-

This guide provides a foundational understanding of the complex interaction between this compound and voltage-gated sodium channels. The preferential, state-dependent inhibition of these channels, particularly the persistent sodium current, is a cornerstone of its neuroprotective mechanism. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

References

- 1. Differential action of riluzole on tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Riluzole specifically blocks inactivated Na channels in myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Riluzole blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Riluzole inhibits the persistent sodium current in mammalian CNS neurons [sfera.unife.it]

- 7. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico docking reveals possible Riluzole binding sites on Nav1.6 sodium channel: implications for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.ul.ie [pure.ul.ie]

- 12. Frontiers | In silico docking reveals possible Riluzole binding sites on Nav1.6 sodium channel: implications for drug design strategy on Amyotrophic Lateral Sclerosis [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Riluzole anesthesia: use-dependent block of presynaptic glutamate fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Trial Findings for Riluzole Hydrochloride in Amyotrophic Lateral Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical trial findings for Riluzole hydrochloride in the treatment of Amyotrophic Lateral Sclerosis (ALS). It is designed to offer a detailed resource for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and the underlying proposed mechanisms of action.

Core Findings from Seminal Trials

The initial approval and clinical use of Riluzole for ALS were primarily based on two pivotal, double-blind, placebo-controlled trials. These studies provided the first evidence that the progression of ALS could be pharmacologically influenced, albeit modestly.

Bensimon et al. (1994): The First Controlled Trial

This foundational study was the first to demonstrate a statistically significant, though modest, increase in survival for ALS patients treated with Riluzole.[1][2] The trial highlighted the potential of targeting glutamate excitotoxicity as a therapeutic strategy in ALS.[3]

Lacomblez et al. (1996): A Dose-Ranging Study

Following the initial positive results, a larger dose-ranging study was conducted to confirm the efficacy of Riluzole and determine the optimal dosage.[4][5] This trial substantiated the survival benefit and helped establish the 100 mg/day dose as the standard, offering the best risk-to-benefit ratio.[4]

Quantitative Data Summary

The quantitative outcomes from these initial trials are summarized below for direct comparison.

Table 1: Survival Analysis

| Trial | Dosage | Follow-up | Outcome Measure | Riluzole Group | Placebo Group | p-value |

| Bensimon et al. (1994) | 100 mg/day | 12 months | Survival Rate | 74% (57/77) | 58% (45/78) | 0.014 |

| End of Study (Median 573 days) | Survival Rate | 49% (38/77) | 37% (29/78) | 0.046 | ||

| Lacomblez et al. (1996) | 100 mg/day | 18 months | Survival without Tracheostomy | 56.8% (134/236) | 50.4% (122/242) | 0.002 (adjusted) |

Table 2: Subgroup Survival Analysis (Bensimon et al., 1994)

| Onset Type | Follow-up | Outcome Measure | Riluzole Group | Placebo Group | p-value |

| Bulbar Onset | 12 months | Survival Rate | 73% (11/15) | 35% (6/17) | 0.014 |

| End of Study | Survival Rate | 53% (8/15) | 18% (3/17) | 0.013 | |

| Limb Onset | 12 months | Survival Rate | 74% | 64% | 0.17 |

Table 3: Functional and Strength Measures

| Trial | Outcome Measure | Riluzole Group vs. Placebo Group | p-value |

| Bensimon et al. (1994) | Deterioration of Muscle Strength | Significantly slower deterioration | 0.028 |

| Lacomblez et al. (1996) | Functional Scales | No significant difference | - |

| Combined Analysis | Bulbar and Limb Function | Small beneficial effect | - |

| Muscle Strength | No significant effect | - |

Experimental Protocols

A detailed understanding of the methodologies employed in these seminal trials is crucial for the critical evaluation of their findings.

Bensimon et al. (1994) Methodology

-

Study Design: A prospective, double-blind, placebo-controlled trial.[1]

-

Participants: 155 outpatients diagnosed with ALS.[1]

-

Inclusion Criteria: Patients with probable or definite ALS.

-

Intervention: Riluzole (100 mg per day) or placebo.[1]

-

Randomization: Stratified by the site of disease onset (bulbar or limbs).[1]

-

Primary Endpoints: Survival and the rate of change in functional status.[1]

-

Secondary Endpoint: Change in muscle strength.[1]

-

Analysis Timepoints: 12 months and at the end of the placebo-controlled period (median follow-up of 573 days).[1]

Lacomblez et al. (1996) Methodology

-

Study Design: A double-blind, placebo-controlled, multicenter trial.[4]

-

Participants: 959 patients with ALS.[6]

-

Inclusion Criteria: Patients with probable or definite ALS as defined by the El Escorial criteria, enrolled between December 1992 and November 1993.[7][8]

-

Intervention: Riluzole at doses of 50 mg, 100 mg, or 200 mg per day, or placebo.[6]

-

Primary Endpoint: Tracheostomy-free survival.[6]

-

Analysis: Drug effect on survival was assessed using the log-rank test and Cox's model for adjustments.[4]

-

Follow-up: Median follow-up of 18 months.[4]

Visualizing Workflows and Pathways

Experimental Workflow: Bensimon et al. (1994) & Lacomblez et al. (1996)

Caption: Generalized workflow for the initial Riluzole ALS clinical trials.

Proposed Signaling Pathway of Riluzole in ALS

Riluzole's neuroprotective effects are believed to be primarily mediated through the modulation of glutamatergic neurotransmission.[3][9][10] The excitotoxicity hypothesis in ALS posits that excessive glutamate leads to neuronal damage.[3]

Caption: Riluzole's proposed mechanism of action in mitigating glutamate excitotoxicity.

Conclusion

The initial clinical trials of this compound were a landmark in ALS research, establishing the first-ever approved therapy that demonstrated a survival benefit. While the effects were modest, these studies validated the glutamate excitotoxicity pathway as a viable therapeutic target. The data and methodologies from these trials have served as a foundation for subsequent research and the development of new therapeutic strategies for this devastating neurodegenerative disease. Real-world evidence gathered since these initial trials suggests that the survival benefit of Riluzole may be more substantial than what was observed in the controlled trial setting, with some studies indicating an extension of survival ranging from 6 to 19 months.[11]

References

- 1. A controlled trial of riluzole in amyotrophic lateral sclerosis. ALS/Riluzole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Dose-ranging study of riluzole in amyotrophic lateral sclerosis. Amyotrophic Lateral Sclerosis/Riluzole Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stage at which riluzole treatment prolongs survival in patients with amyotrophic lateral sclerosis: a retrospective analysis of data from a dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

The Preclinical Pharmacodynamics of Riluzole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riluzole hydrochloride, a benzothiazole derivative, is a neuroprotective agent with a complex pharmacodynamic profile. It is the first and one of the few drugs approved for the treatment of amyotrophic lateral sclerosis (ALS), a progressive and fatal neurodegenerative disease.[1] Its therapeutic efficacy is attributed to its multifaceted mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission and neuronal excitability.[2][3] This in-depth technical guide synthesizes the current understanding of Riluzole's pharmacodynamics in preclinical models, providing a comprehensive resource for researchers and drug development professionals. We will delve into its molecular targets, cellular effects, and its efficacy in various animal models of neurological disorders, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanisms of Action

Riluzole's neuroprotective effects stem from its ability to influence several key components of neuronal signaling. The primary mechanisms identified in preclinical studies include the inhibition of voltage-gated sodium channels and the modulation of glutamate neurotransmission.[2][3]

Modulation of Voltage-Gated Sodium Channels

Riluzole has been shown to block voltage-gated sodium channels, preferentially binding to the inactivated state of the channel.[4] This action reduces neuronal hyperexcitability and is considered a key contributor to its neuroprotective and anticonvulsant properties.[5]

Attenuation of Glutamatergic Neurotransmission

Excessive glutamate can lead to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative diseases.[6] Riluzole mitigates this by:

-

Inhibiting Glutamate Release: By blocking presynaptic sodium channels, Riluzole reduces the depolarization-evoked release of glutamate.[7]

-

Enhancing Glutamate Uptake: Studies in rat astrocyte cultures have shown that Riluzole can enhance the uptake of glutamate from the synaptic cleft, further reducing its extracellular concentration.[8]

-

Postsynaptic Receptor Modulation: Riluzole can non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, although this action is considered less potent than its effects on sodium channels.[6][9]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data on the pharmacodynamic properties of this compound from various preclinical studies.

| Target | Parameter | Value | Species/Model | Reference(s) |

| Voltage-Gated Sodium Channels | ||||

| Persistent Na+ Current | EC50 | 2 µM | Rat cortical neurons | [5] |

| Slowly Inactivating Na+ Current | EC50 | 1-2 µM | Rat suprachiasmatic nucleus neurons | [10] |

| Voltage-Gated Na+ Current | IC50 | 2.3 µM | Cultured differentiated human skeletal muscle cells | [11] |

| Inactivated Sodium Channels | Ki | 0.2 µM | Recombinant rat sodium channels in Xenopus oocytes | [9] |

| Glutamate Receptors | ||||

| NMDA Receptor | IC50 | 18 µM | Xenopus oocytes expressing NMDA receptors | [9] |

| Kainate Receptor | IC50 | 167 µM | Xenopus oocytes expressing kainate receptors | [9] |

Table 1: In Vitro Inhibitory Concentrations of this compound

| Preclinical Model | Dosing Regimen | Outcome Measure | Result | Reference(s) |

| Spinal Cord Injury (Rat) | 2 mg/kg, twice daily for 10 days | Motor function recovery, SEP, lesion histology | Significant motor function recovery, reduced spinal cord infarct by 53% | [12] |

| 6 mg/kg, every 12 hours for 7 days | Histopathological examination (cavitation area) | Significantly less cavitation area compared to control | [13] | |

| Cerebral Ischemia (Rodent) | 8 mg/kg i.p. | Glutamate release in a model of transient global cerebral ischemia | Complete suppression of ischemia-evoked glutamate surge | [9] |

| 8 mg/kg at 30 min and 24.5 h post-occlusion | Infarct volume in a focal ischemia model | Significantly reduced volume of infarcted cortex | [14] | |

| ALS (Transgenic Mouse) | 22 mg/kg in drinking water from symptom onset | Lifespan, motor performance | No significant benefit on lifespan or motor decline | [15] |

| Dose-ranging study | Motor function (nightly running in a wheel) | Significantly preserved motor function | [16] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental designs is crucial for a comprehensive understanding of Riluzole's preclinical pharmacodynamics.

Caption: Riluzole's multifaceted mechanism of action on glutamatergic neurotransmission.

Caption: A generalized experimental workflow for preclinical evaluation of Riluzole in a rat model of spinal cord injury.

Detailed Experimental Protocols

Preclinical Model of Spinal Cord Injury (Rat)

-

Animal Model: Adult female Wistar-Albino rats weighing between 250-300g are commonly used.[13]

-

Injury Induction: Following anesthesia, a laminectomy is performed at the thoracic or cervical level. A standardized spinal cord injury is then induced using methods such as clip compression or a weight-drop device.

-

Drug Administration: Riluzole is typically dissolved in a vehicle solution and administered intraperitoneally (IP). A common dosing regimen involves an initial dose administered shortly after injury (e.g., 1 hour), followed by twice-daily injections for a period of 7 to 10 days. Dosages in rat models have ranged from 2 mg/kg to 8 mg/kg.[12][13][17]

-

Outcome Measures:

-

Behavioral Assessments: Locomotor function is often assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

-

Electrophysiology: Somatosensory evoked potentials (SEPs) are recorded to evaluate the functional integrity of sensory pathways.

-

Histopathology: At the end of the study, spinal cord tissue is collected for histological analysis to quantify the lesion volume, neuronal loss, and white matter sparing.[12]

-

Preclinical Model of Amyotrophic Lateral Sclerosis (Transgenic Mouse)

-

Animal Model: Transgenic mice expressing a mutant human superoxide dismutase 1 (SOD1-G93A) are a widely used model of familial ALS.[16]

-

Drug Administration: Riluzole can be administered in the drinking water, with the concentration adjusted to achieve a target dose (e.g., 22 mg/kg/day). Treatment is typically initiated at the onset of disease symptoms.[15]

-

Outcome Measures:

-

Survival: The primary endpoint is often the lifespan of the animals.

-

Motor Function: Motor performance is assessed using tests such as the rotarod test, grip strength measurement, and analysis of gait.[15][16]

-

Electrophysiology: Whole-cell patch-clamp recordings from spinal cord motor neurons can be used to assess neuronal excitability and the effects of Riluzole on ion currents.[18]

-

Conclusion

The preclinical pharmacodynamics of this compound reveal a complex and multifaceted neuroprotective agent. Its primary mechanisms of action, centered on the modulation of voltage-gated sodium channels and the attenuation of glutamatergic excitotoxicity, have been well-characterized in a variety of in vitro and in vivo models. While its efficacy in animal models of acute neuronal injury, such as spinal cord injury and cerebral ischemia, is promising, its effects in chronic neurodegenerative models like ALS are more modest. This guide provides a foundational understanding of Riluzole's preclinical profile, which is essential for guiding future research and the development of novel neuroprotective strategies. Further investigation into its downstream signaling pathways and its effects on glial cells will undoubtedly provide a more complete picture of its therapeutic potential.

References

- 1. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Riluzole - Wikipedia [en.wikipedia.org]

- 7. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Riluzole is Effective on Spinal Decompression for Treating Acute Spinal Injury When Compared With Methylprednisolone and the Combination of Two Drugs: In Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective actions of riluzole in rodent models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Riluzole preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of prolonged riluzole exposure on cultured motoneurons in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Riluzole Hydrochloride Administration in Rodent Studies

Introduction

Riluzole hydrochloride, a member of the benzothiazole class, is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action is not fully understood but is known to involve the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular events following transmitter binding at excitatory amino acid receptors.[1][2][3] In preclinical rodent studies, riluzole has been investigated for its therapeutic potential in various models of neurological injury and disease, including spinal cord injury (SCI), neuropathic pain, and Alzheimer's disease.[4][5][6][7] The appropriate administration route is critical for ensuring accurate dosing, bioavailability, and animal welfare. This document provides detailed protocols for the most common routes of riluzole administration in rodents: oral gavage, intraperitoneal injection, and subcutaneous injection.

Drug Characteristics

Riluzole is a white to slightly yellow powder. It is very soluble in dimethylformamide, dimethylsulfoxide, and methanol, freely soluble in dichloromethane, sparingly soluble in 0.1 N HCl, and very slightly soluble in water and 0.1 N NaOH.[1][2] For in vivo studies in rodents, riluzole is often prepared as a suspension. A common vehicle for riluzole administration is 1% Tween-80 in sterile saline.[5]

Quantitative Data Summary

The following tables summarize common dosages and administration parameters for this compound in rodent studies.

Table 1: this compound Dosing Regimens by Administration Route

| Administration Route | Species | Dosage Range | Dosing Frequency | Study Context | Reference |

| Intraperitoneal (IP) | Rat | 2 - 8 mg/kg | Single dose or once daily for 3-7 days | Neuropathic Pain, Spinal Cord Injury | [6][8][9] |

| Intraperitoneal (IP) | Rat | Initial: 8 mg/kg; Subsequent: 6 mg/kg | Every 12 hours for 7 days | Spinal Cord Injury | [4][7] |

| Intraperitoneal (IP) | Mouse | 10 - 20 mg/kg | Once a day for one or two days | Alzheimer's Disease Model | [5] |

| Oral (p.o.) | Mouse | 10 - 20 mg/kg | Single dose | Alzheimer's Disease Model | [5] |

| Oral (p.o.) | Rat | 50 mg (human equivalent dose) | Not specified | Pharmacokinetic Study | [10] |

| Subcutaneous (SC) | Rat | 70 mg/kg | Single dose | Diabetic Neuropathic Pain Model | [8] |

Table 2: Recommended Injection Volumes and Needle Sizes for Rodents

| Administration Route | Species | Maximum Volume | Recommended Needle Gauge | Reference |

| Intraperitoneal (IP) | Mouse | < 10 ml/kg (e.g., 0.25 ml for a 25g mouse) | 25-27g | [11] |

| Intraperitoneal (IP) | Rat | < 10 ml/kg (e.g., 2.5 ml for a 250g rat) | 23-25g | [11] |

| Oral Gavage (p.o.) | Mouse | 10 ml/kg | 20-22g (for most adults) | [12][13][14] |

| Oral Gavage (p.o.) | Rat | 10-20 ml/kg | 16-18g | [12] |

| Subcutaneous (SC) | Mouse | < 3 ml | 25-27g | [15] |

| Subcutaneous (SC) | Rat | < 10 ml | 25g | [15] |

Experimental Protocols

Protocol 1: Oral Gavage (p.o.) Administration

Oral gavage ensures the precise oral administration of a known dose of riluzole.

Materials:

-

This compound

-

Vehicle (e.g., 1% Tween-80 in sterile saline)

-

Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)[13][16]

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Riluzole Suspension:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution (e.g., 1% Tween-80 in sterile saline).

-

Suspend the riluzole in the vehicle to the desired final concentration. Ensure the suspension is homogenous before each administration.

-

-

Animal Preparation and Dosing:

-

Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[12][14]

-

Select the appropriate gavage needle size. For most adult mice, a 20-22 gauge, 1.5-inch needle is suitable.[13] For rats, a 16-18 gauge, 2-3 inch needle is common.[12]

-

Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this length on the needle.[12][16]

-

Fill the syringe with the calculated volume of the riluzole suspension.

-

-

Administration:

-

Firmly restrain the animal, ensuring the head and neck are extended to create a straight line to the esophagus.[12][16]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.[12][13]

-

Crucially, if any resistance is met, do not force the needle. Withdraw and attempt re-insertion.[12][16]

-

Advance the needle to the pre-measured mark.

-

Administer the compound slowly over 2-3 seconds.[13]

-

Gently remove the needle along the same path of insertion.

-

Monitor the animal for 5-10 minutes post-administration for any signs of respiratory distress.[12][13]

-

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common parenteral route that allows for rapid absorption of the compound.

Materials:

-

This compound

-

Vehicle (e.g., 1% Tween-80 in sterile saline)

-

Sterile syringes and needles (23-27 gauge)[11]

-

Animal scale

-

70% alcohol wipes

Procedure:

-

Preparation of Riluzole Suspension:

-

Prepare the riluzole suspension as described in the oral gavage protocol. Ensure sterility of the final preparation.

-

-

Animal Preparation and Dosing:

-

Weigh the animal to calculate the required injection volume. The maximum recommended IP injection volume is 10 ml/kg.[11]

-

Fill a sterile syringe with the calculated volume of the riluzole suspension.

-

-

Administration:

-

Restrain the animal in dorsal recumbency (on its back), tilting the head downwards at a slight angle. This causes the abdominal organs to shift towards the diaphragm, reducing the risk of puncture.[11][17]

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.[11][18]

-

Disinfect the injection site with a 70% alcohol wipe.[18]

-

Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.[11]

-

Gently aspirate by pulling back on the plunger to ensure a blood vessel or organ has not been entered. If blood or any other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[17][18]

-

If aspiration is clear, inject the solution smoothly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 3: Subcutaneous (SC or SQ) Injection

SC injections are administered into the loose skin, typically between the shoulder blades.

Materials:

-

This compound

-

Vehicle

-

Sterile syringes and needles (25-27 gauge)[15]

-

Animal scale

Procedure:

-

Preparation of Riluzole Suspension:

-

Prepare the riluzole suspension as previously described.

-

-

Animal Preparation and Dosing:

-

Weigh the animal to determine the correct injection volume.

-

Fill a sterile syringe with the calculated volume.

-

-

Administration:

-

Restrain the animal on a flat surface.

-

Grasp the loose skin over the shoulders (scruff) or along the flank to form a "tent".[19][20]

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[19][21]

-

Aspirate to ensure a blood vessel has not been entered.[19]

-

Inject the solution. A small bleb or lump will form under the skin.

-

Withdraw the needle and apply gentle pressure to the injection site if necessary.

-

Return the animal to its cage and monitor.

-

Visualizations

Caption: General experimental workflow for riluzole administration in rodent studies.

Caption: Simplified signaling pathway of Riluzole's neuroprotective mechanisms.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dc.uthsc.edu [dc.uthsc.edu]

- 6. Antinociceptive effect of riluzole in rats with neuropathic spinal cord injury pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delayed post-injury administration of riluzole is neuroprotective in a preclinical rodent model of cervical spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Riluzole restores motor activity in rats with post-traumatic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: a potential new treatment route for amyotrophic lateral sclerosis | bioRxiv [biorxiv.org]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. iacuc.wsu.edu [iacuc.wsu.edu]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. research.sdsu.edu [research.sdsu.edu]

- 17. ltk.uzh.ch [ltk.uzh.ch]

- 18. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 19. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 20. queensu.ca [queensu.ca]

- 21. dsv.ulaval.ca [dsv.ulaval.ca]

Application Notes and Protocols for In Vivo Delivery of Riluzole Hydrochloride to the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various in vivo delivery methods for Riluzole hydrochloride to the central nervous system (CNS). The following sections detail experimental protocols, comparative data, and visual workflows to guide researchers in selecting and implementing appropriate delivery strategies to overcome the challenges associated with conventional oral administration, such as low bioavailability and blood-brain barrier (BBB) penetration.

Introduction to Riluzole Delivery Challenges

Riluzole is the first FDA-approved drug for amyotrophic lateral sclerosis (ALS), offering a modest extension in survival. However, its clinical efficacy is hampered by a poor pharmacokinetic profile. Oral administration leads to approximately 60% bioavailability due to extensive first-pass metabolism in the liver. Furthermore, the blood-brain barrier significantly restricts its penetration into the CNS, with active efflux transporters like P-glycoprotein actively removing the drug from the brain. These limitations necessitate the exploration of advanced delivery systems to enhance Riluzole's therapeutic concentration in the CNS while minimizing systemic side effects. This document outlines and compares several advanced in vivo delivery methods.

Comparative Data of Riluzole Delivery Systems

The following tables summarize quantitative data from preclinical studies on various Riluzole delivery systems. These tables are intended for easy comparison of the different methodologies.

Table 1: Physicochemical Characteristics of Nanoparticle-Based Riluzole Delivery Systems

| Delivery System | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Riluzole-loaded Nanoemulsion | 23.92 ± 0.52 | Not Reported | Not Reported | Not Reported | [1][2][3] |

| Riluzole-loaded Solid Lipid Nanoparticles (SLN) | ~88 | Not Reported | Negative | Not Reported | [4] |

| Chitosan-conjugated NIPAAM Nanoparticles | ~50 | Not Reported | Not Reported | Not Reported | [5] |

Table 2: In Vivo Pharmacokinetic Parameters of Different Riluzole Delivery Systems

| Delivery Method | Animal Model | Dose | Key Findings in CNS | Reference |

| Oral Administration | Wistar Rats | Not Specified | Standard baseline for comparison. | [2] |

| Purpose-bred hound dogs | 50 mg BID (human equivalent) | Spinal Cord: Baseline concentration. Brain: 975 ± 229 ng/g. | [6][7][8] | |

| Intranasal Nanoemulsion | Wistar Rats | Not Specified | Significantly higher brain uptake compared to oral administration (p < 4.10 × 10⁻⁶). | [1][2][3] |

| Mice | 5 mg/kg | Double the maximum brain levels (1.11 ± 0.34 % Injected Dose/brain) at 30 min compared to oral administration. | [9] | |

| Intrathecal Infusion | Göttingen Minipigs | 1 mg and 3 mg (bolus) | Significantly higher CSF levels and 10-fold increase in spinal cord concentrations compared to oral administration, with lower plasma levels. | [10] |

| Purpose-bred hound dogs | 0.2 mg/hr (continuous) + Oral | Increased spinal cord concentrations above oral administration alone, without increasing brain concentrations. | [7][11] | |

| Purpose-bred hound dogs | 0.4 mg/hr (continuous) + Oral | Brain concentrations significantly higher (1899 ± 153 ng/g) than other groups. | [8] | |

| Solid Lipid Nanoparticles (Intravenous) | Rats | Not Specified | Higher capability to carry the drug into the brain compared to riluzole aqueous dispersion. | [4] |

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of key Riluzole delivery systems.

Protocol for Preparation of Riluzole-Loaded Nanoemulsion for Intranasal Delivery

This protocol is based on the phase titration method described in the literature.[1][2][3]

Materials:

-

This compound

-

Sefsol 218 (Oil phase)

-

Tween 80 (Surfactant)

-

Carbitol (Co-surfactant)

-

Purified water

Equipment:

-

Magnetic stirrer

-

Vortex mixer

-

Beakers and graduated cylinders

Procedure:

-

Preparation of Oil Phase: Accurately weigh 3% w/w of Sefsol 218 and dissolve the required amount of this compound in it with the aid of gentle heating and stirring.

-

Preparation of Surfactant/Co-surfactant Mixture (Smix): Prepare a 1:1 w/w mixture of Tween 80 and Carbitol.

-

Phase Titration:

-

To the oil phase containing Riluzole, add a specific volume of the Smix.

-

Titrate this mixture with purified water (68.7% w/w) drop by drop under continuous stirring on a magnetic stirrer.

-

Continue titration until a transparent and stable oil-in-water (O/W) nanoemulsion is formed.

-

-

Characterization:

-

Determine the globule size and polydispersity index using a dynamic light scattering (DLS) instrument.

-

Measure the viscosity, pH, and conductivity of the formulation.

-

Evaluate the thermodynamic stability by subjecting the nanoemulsion to centrifugation and freeze-thaw cycles.

-

Protocol for Preparation of Riluzole-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the warm oil-in-water microemulsion technique.[4][12]

Materials:

-

This compound

-

Solid lipid (e.g., Compritol® 888 ATO)

-

Surfactant (e.g., Epikuron 200)

-

Co-surfactant (e.g., Taurocholate)

-

Purified water

Equipment:

-

High-shear homogenizer or ultrasonicator

-

Water bath

-

Magnetic stirrer

Procedure:

-

Preparation of Lipid Phase: Melt the solid lipid by heating it to a temperature above its melting point. Dissolve this compound in the molten lipid.

-

Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.

-

Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a sufficient duration to form a nano-sized emulsion.

-

Formation of SLNs: Cool the resulting nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.

-

Characterization:

-

Analyze the particle size, PDI, and zeta potential using DLS.

-

Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

-

Assess the in vitro drug release profile using a dialysis bag method.

-

Protocol for In Vivo Administration and Pharmacokinetic Study

This protocol provides a general framework for evaluating the in vivo performance of Riluzole delivery systems in a rodent model.

Materials and Animals:

-

Wistar rats or mice

-

Riluzole formulation (e.g., nanoemulsion, SLN suspension)

-

Control Riluzole solution

-

Anesthetic agent

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue homogenization equipment

-

High-performance liquid chromatography (HPLC) system for Riluzole quantification

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Dosing:

-

Intranasal Administration: Lightly anesthetize the animal. Administer a precise volume of the nanoemulsion formulation into the nostrils using a micropipette.

-

Oral Administration: Administer the control Riluzole solution or formulation via oral gavage.

-

Intravenous Administration: Administer the SLN suspension via the tail vein.

-

-

Sample Collection:

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples via the retro-orbital plexus or tail vein.

-

At the end of the study, euthanize the animals and perfuse the circulatory system with saline.

-

Harvest the brain and other organs of interest.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

-

Riluzole Quantification:

-

Extract Riluzole from the plasma and brain homogenates using a suitable solvent extraction method.

-

Quantify the concentration of Riluzole using a validated HPLC method.

-

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma concentration ratio.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for Riluzole Nanoemulsion Preparation and Evaluation.

Caption: Workflow for Riluzole SLN Preparation and Evaluation.

Conclusion and Future Directions

The development of advanced drug delivery systems for this compound presents a promising avenue to enhance its therapeutic efficacy for neurodegenerative diseases like ALS. Nanoparticle-based formulations, particularly intranasal nanoemulsions and solid lipid nanoparticles, have demonstrated the potential to significantly improve brain bioavailability. Intrathecal delivery offers a more direct route to the spinal cord, achieving high local concentrations with reduced systemic exposure.

Future research should focus on the long-term safety and efficacy of these delivery systems in relevant animal models of neurodegeneration. Furthermore, optimizing formulations for clinical translation, including scalability of manufacturing and ensuring long-term stability, will be crucial for their successful application in patients. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers dedicated to advancing the treatment of neurodegenerative diseases through improved drug delivery to the central nervous system.

References

- 1. Nanoemulsions for Intranasal Delivery of Riluzole to Improve Brain Bioavailability: Formulation Development and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scitechnol.com [scitechnol.com]

- 4. Brain-targeted solid lipid nanoparticles containing riluzole: preparation, characterization and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spinal cord and brain concentrations of riluzole after oral and intrathecal administration: A potential new treatment route for amyotrophic lateral sclerosis | PLOS One [journals.plos.org]

- 9. Brain distribution study of [14C]-Riluzole following intranasal administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cns.org [cns.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Riluzole Hydrochloride: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of riluzole hydrochloride in preclinical research settings. This document outlines dosage calculations, preparation of dosing solutions, and administration protocols for common animal models. Additionally, it details the key signaling pathways affected by riluzole to inform experimental design and data interpretation.

Overview of this compound

Riluzole is a neuroprotective agent with multiple mechanisms of action, primarily targeting glutamatergic neurotransmission.[1] It is an inhibitor of voltage-dependent sodium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.[1][2] Riluzole also demonstrates an ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors.[3] Furthermore, it has been shown to inhibit GABA uptake.[4] These properties contribute to its neuroprotective effects observed in various preclinical models of neurological disorders.

Dosage and Administration in Preclinical Models

The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. The following tables summarize reported dosages from various preclinical studies.

This compound Dosages in Rodent Models

| Animal Model | Disease/Injury Model | Route of Administration | Dosage Range | Reference |

| Mouse | Amyotrophic Lateral Sclerosis (ALS) | Oral (in drinking water) | 22 mg/kg/day | [5] |

| Rat | Spinal Cord Injury (SCI) | Intraperitoneal (i.p.) | 6.5 mg/kg (average) | [6] |

| Rat | Spinal Cord Injury (SCI) | Intraperitoneal (i.p.) | Initial dose of 8 mg/kg, followed by 6 mg/kg every 12 hours | |

| Rat | Amyotrophic Lateral Sclerosis (ALS) | Intragastric | 30 mg/kg/day | [7] |

| Rat | Cardiac Arrest-Induced Movement Disorder | Intraperitoneal (i.p.) | 4-12 mg/kg | [8] |

| Rat | General Neuroprotection | Intravenous (i.v.) | 5 mg/kg | [9] |

| Rat | General Neuroprotection | Oral | 10 mg/kg | [9] |

Dose Conversion from Human to Animal Models

For exploratory studies, it may be useful to calculate an approximate animal equivalent dose (AED) from the typical human dose. The recommended human dose for Amyotrophic Lateral Sclerosis (ALS) is 50 mg taken orally twice daily.[10] Dose conversion should be performed based on body surface area (BSA) rather than body weight alone. The following formula can be used:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Km values can be found in dose conversion tables.[11][12][13][14]

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Tween-80 (Polysorbate 80)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 25-27 gauge)

Protocol:

-

Calculate the required amount of this compound.

-

Example Calculation: For a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg.

-

-

Prepare the vehicle solution. A common vehicle for riluzole is 1% Tween-80 in sterile saline.

-

Dissolve the this compound.

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add a small volume of the vehicle to the tube.

-

Vortex thoroughly until the powder is fully dissolved. The solution should be clear.

-

-

Adjust the final volume. Add the remaining vehicle to reach the desired final concentration for injection. The injection volume should not exceed 10 ml/kg for mice.[12][15]

-

Draw the solution into a sterile syringe. Use a new sterile syringe and needle for each animal.

Intraperitoneal (i.p.) Injection Procedure in Mice

Procedure:

-

Restrain the mouse. Use an appropriate and secure restraint technique.

-

Locate the injection site. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.[2][16]

-

Insert the needle. Insert the needle at a 30-40° angle with the bevel facing up.[1][15]

-

Aspirate. Gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.

-

Inject the solution. If aspiration is clear, slowly and steadily inject the riluzole solution.

-

Withdraw the needle. Remove the needle at the same angle of insertion.

-

Monitor the animal. Observe the animal for any signs of distress or adverse reactions following the injection.

Preparation of this compound for Oral Gavage

Materials:

-

This compound powder

-

Vehicle (e.g., co-solvent formulation of 15% v/v PEG 400, 20% v/v propylene glycol, and 10% v/v glycerin in water).[3][17]

-

Sterile tubes

-

Vortex mixer

-

Oral gavage needles (size appropriate for the animal)

-

Sterile syringes

Protocol:

-

Prepare the co-solvent vehicle. Mix the polyethylene glycol 400 (PEG 400), propylene glycol, and glycerin in the specified ratios and add water to the final volume.

-

Dissolve the this compound.

-

Prepare the dosing solution. Based on the desired dose and the animal's body weight, calculate the volume of the stock solution needed for each animal.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Riluzole

Riluzole's neuroprotective effects are attributed to its modulation of several key signaling pathways, primarily centered around the regulation of glutamatergic neurotransmission.

Caption: Riluzole's primary mechanism of action.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of riluzole in a preclinical animal model.

Caption: General experimental workflow for in vivo studies.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Item - Riluzole does not improve lifespan or motor function in three ALS mouse models. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 6. Efficacy of riluzole in the treatment of spinal cord injury: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Riluzole Exhibits No Therapeutic Efficacy on a Transgenic Rat model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20200289476A1 - Liquid formulations of riluzole for oral and intravenous use - Google Patents [patents.google.com]

- 10. Administration of Riluzole Oral Suspension During the Different Stages of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. archives.ijper.org [archives.ijper.org]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. ltk.uzh.ch [ltk.uzh.ch]

- 17. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Staining Following Riluzole Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting immunofluorescence (IF) staining on neuronal cells or tissues treated with Riluzole hydrochloride. This document outlines the underlying signaling pathways affected by Riluzole, detailed experimental protocols, and quantitative data presentation to facilitate reproducible and accurate results.

Introduction to this compound

This compound is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission.[1][2] Riluzole has been shown to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with intracellular events following transmitter binding at excitatory amino acid receptors.[3] Furthermore, emerging evidence suggests its role in modulating signaling pathways that promote neuronal survival and plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[4][5][6][7][8] Immunofluorescence is a critical technique to visualize and quantify the subcellular localization and expression levels of key proteins involved in these pathways following Riluzole treatment.

Key Signaling Pathways Modulated by Riluzole

Riluzole's neuroprotective effects are attributed to its influence on several key signaling pathways. Understanding these pathways is crucial for designing and interpreting immunofluorescence experiments.

Glutamatergic Neurotransmission and Excitotoxicity

Riluzole's primary mechanism involves the attenuation of glutamate-mediated excitotoxicity.[9] It achieves this by inhibiting presynaptic glutamate release and enhancing the activity of glutamate transporters, such as GLAST and GLT1, which are responsible for clearing excess glutamate from the synaptic cleft.[10][11][12]

Neurotrophic Factor Signaling (HSF1-BDNF Axis)

Riluzole has been shown to increase the expression of Heat Shock Factor 1 (HSF1) and Brain-Derived Neurotrophic Factor (BDNF), both at the transcriptional and translational levels.[4] This pathway is crucial for neuronal survival, synaptic plasticity, and neurogenesis.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of Riluzole treatment. These data can serve as a reference for expected outcomes in similar immunofluorescence experiments.

Table 1: Effect of Riluzole on BDNF Levels

| Condition | Change in BDNF Levels | Reference |

| Chronic Doxorubicin Treatment | ~45% decrease | [5] |

| Doxorubicin + Riluzole Treatment | Significant restoration of BDNF levels | [5] |

| Cranial Radiation Therapy | Significant reduction in hippocampal BDNF | [6][8] |

| Radiation Therapy + Riluzole | Significant restoration of BDNF levels | [6][8] |

Table 2: Effect of Riluzole on Glutamate Transporter Activity

| Transporter | Effect of Riluzole | Quantitative Change | Reference |

| GLAST, GLT1, EAAC1 | Increased glutamate uptake | Dose-dependent increase | [10] |

| Spinal Cord Synaptosomes | Increased glutamate uptake (in vivo) | 49% increase | [11] |

| Spinal Cord Synaptosomes (onset) | Increased glutamate uptake (in vitro) | 25-30% increase | [11] |

| Spinal Cord Synaptosomes (end-stage) | Blunted stimulatory effect | <10% increase | [11] |

Table 3: Effect of Riluzole on Oxidative Stress

| Condition | Effect of Riluzole (1-10 µM) | Quantitative Change | Reference |

| H₂O₂-induced Cell Death | Prevents cell death | Significant prevention | [13] |

| H₂O₂-induced ROS Production | Counteracts ROS production | Significant counteraction | [13] |

| G93A-SOD1 Mutant Cells (ROS) | Ineffective | No significant change | [13] |

Experimental Protocols